molecular formula C8H14ClNO2 B2863202 Methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride CAS No. 2551116-65-3

Methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride

Cat. No. B2863202
CAS RN: 2551116-65-3
M. Wt: 191.66
InChI Key: ZGZOHPJYOVYEBC-UHFFFAOYSA-N
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Description

“Methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride” is a chemical compound. It is a heterocyclic building block . The empirical formula of the compound is C5H10ClNO2 and it has a molecular weight of 151.59 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride” can be represented by the SMILES string Cl.COC(=O)C1CNC1 . This indicates that the molecule consists of a chloride ion (Cl), a methoxy group (COC), a carbonyl group (=O), and an azetidine ring (C1CNC1).


Physical And Chemical Properties Analysis

“Methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride” is a solid compound . The InChI key, which is a unique identifier for the compound, is UOCWTLBPYROHEF-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Transformation of Azetidine Derivatives

Synthesis of Alkyl 3-Chloroazetidine-3-carboxylates

A study describes the development of alkyl 3-chloroazetidine-3-carboxylates through ring transformation of alkyl 2-(bromomethyl)aziridine-2-carboxylates, highlighting a novel approach in the regioselective ring opening and subsequent closure in the synthesis of azetidine derivatives (A. Žukauskaitė, Sven Mangelinckx, & AlgirdasSackus, 2014).

Reactivity of 3,3-Dichloroazetidines and Intermediacy of 2-Azetines

Research into 2-aryl-3,3-dichloroazetidines presents an accessible synthesis pathway and explores their reactivity with bases, leading to the discovery of ring contraction mechanisms and the formation of novel aziridine derivatives, showcasing the versatility of azetidine-based compounds in chemical reactions (Y. Dejaegher, Sven Mangelinckx, & N. de Kimpe, 2002).

Pharmacokinetics and Therapeutic Potential

Synthesis and Pharmacokinetics of Valopicitabine (NM283)

An investigation into the synthesis of valopicitabine, a prodrug of 2'-C-methylcytidine, highlights the efforts to enhance oral bioavailability for the treatment of hepatitis C, demonstrating the potential therapeutic applications of methylated nucleoside analogs (C. Pierra et al., 2006).

Chemical Properties and Interactions

Specific Intermolecular Interactions and Lipophilicity

A study on methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs examines the effects of methylation on intermolecular interactions and lipophilicity, revealing insights into the tautomeric forms and the influence of methyl groups on the chemical behavior and potential applications of these compounds (A. Katrusiak, Paweł Piechowiak, & A. Katrusiak, 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements P305 + P351 + P338 advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-3-4-8(5-9-6-8)7(10)11-2;/h3,9H,1,4-6H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZOHPJYOVYEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNC1)CC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-allylazetidine-3-carboxylate hydrochloride

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